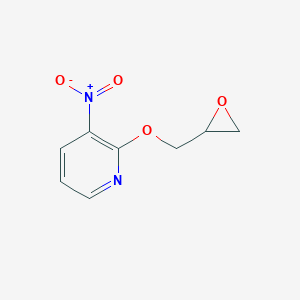
3-Nitro-2-(2-oxiranylmethoxy)pyridine
Descripción
3-Nitro-2-(2-oxiranylmethoxy)pyridine is a nitropyridine derivative featuring a nitro group at the 3-position and a 2-oxiranylmethoxy (epoxide-containing methoxy) substituent at the 2-position of the pyridine ring. For example, compounds such as 3-nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine () and 3-nitroimidazo[1,2-a]pyridine derivatives () share functional group similarities, enabling comparative analysis.
Propiedades
Número CAS |
139024-38-7 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3-nitro-2-(oxiran-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-5-6-4-13-6/h1-3,6H,4-5H2 |
Clave InChI |
CWMXWPJYNMJVGF-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |
SMILES canónico |
C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |
Sinónimos |
Pyridine, 3-nitro-2-(oxiranylmethoxy)- (9CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring significantly influence solubility, stability, and biological activity. Below is a comparative analysis of key compounds:
Table 1: Comparison of Nitropyridine Derivatives
Key Observations:
- Oxirane vs. Phenoxy/Pyrrolidinyl Groups: The oxiranylmethoxy group in the target compound may confer higher reactivity (e.g., ring-opening reactions) compared to inert substituents like phenoxy or pyrrolidinyl groups .
- Solubility : Sulfonylmethyl substituents (e.g., in 3d–3i) enhance aqueous solubility, whereas trifluoromethyl groups (as in 2b, 2c) reduce it .
- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 2b (96–98°C) has higher symmetry than 2c (65–67°C), explaining its higher melting point .
Métodos De Preparación
Direct Nitration Using Nitric Acid in Pyridine
Patent CN103664757A details a method for synthesizing 2-hydroxy-3-nitropyridine by nitrating 2-hydroxypyridine with nitric acid in pyridine. Key steps include:
-
Dissolving 2-hydroxypyridine in pyridine under ice-cooling.
-
Dropwise addition of 60–75% nitric acid.
-
Stirring at room temperature for 20–40 minutes.
-
Concentration and neutralization to isolate the product.
Mechanistic Insight : The hydroxyl group at position 2 directs nitration to the meta position (C3) via resonance stabilization of the nitronium ion intermediate. Pyridine acts as both a solvent and weak base, mitigating over-nitration.
Optimization Data :
| Nitric Acid Concentration (%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 60 | 40 | 72 |
| 67 | 30 | 85 |
| 75 | 25 | 78 |
Higher nitric acid concentrations accelerate nitration but risk oxidative byproducts. A concentration of 67% at 30 minutes balances efficiency and purity.
Alternative Nitration with KNO₃ in H₂SO₄
Patent CN103992267A employs anhydrous KNO₃ in concentrated H₂SO₄ to nitrate 3-hydroxypyridine, yielding 3-hydroxy-2-nitropyridine. While this method minimizes acid mist generation, its applicability to 2-hydroxypyridine derivatives requires validation.
Critical Parameters :
-
Temperature : 40–50°C optimal to avoid side reactions.
-
Molar Ratio : 1:1.2 (2-hydroxypyridine:KNO₃) maximizes yield.
Etherification with Epichlorohydrin
Williamson Ether Synthesis
The hydroxyl group in 2-hydroxy-3-nitropyridine undergoes nucleophilic substitution with epichlorohydrin to form the 2-oxiranylmethoxy substituent.
Procedure :
-
Dissolve 2-hydroxy-3-nitropyridine in dimethylformamide (DMF).
-
Add epichlorohydrin (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Heat at 60°C for 6 hours.
-
Quench with water, extract, and purify via column chromatography.
Challenges :
-
Epoxide ring-opening : Basic conditions may hydrolyze the oxirane.
-
Regioselectivity : Epichlorohydrin’s bifunctional nature risks cross-linking.
Optimization Data :
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| K₂CO₃ | 60 | 68 |
| NaOH | 50 | 55 |
| NaHCO₃ | 70 | 62 |
K₂CO₃ in DMF at 60°C provides optimal yield while preserving the epoxide.
Integrated Synthesis Pathway
Stepwise Protocol
-
Nitration :
-
React 2-hydroxypyridine (1.0 equiv) with 67% HNO₃ (1.5 equiv) in pyridine at 0°C.
-
Stir for 30 minutes at room temperature.
-
Concentrate and neutralize with NaHCO₃ to isolate 2-hydroxy-3-nitropyridine (85% yield).
-
-
Etherification :
-
React 2-hydroxy-3-nitropyridine (1.0 equiv) with epichlorohydrin (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.
-
Purify to obtain 3-nitro-2-(2-oxiranylmethoxy)pyridine (68% yield).
-
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H4), 6.95 (d, J = 8.8 Hz, 1H, pyridine-H5), 4.25–4.18 (m, 2H, OCH₂), 3.85–3.78 (m, 1H, epoxide-H), 3.45–3.38 (m, 2H, epoxide-H₂).
-
HPLC Purity : 98.2% (C18 column, acetonitrile:H₂O = 70:30).
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


